molecular formula C10H16N2 B12067831 2,3-Diethylbenzene-1,4-diamine

2,3-Diethylbenzene-1,4-diamine

Cat. No.: B12067831
M. Wt: 164.25 g/mol
InChI Key: ABQQPHFTJYCSIA-UHFFFAOYSA-N
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Description

2,3-Diethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where two ethyl groups are attached to the benzene ring at positions 2 and 3, and two amine groups are attached at positions 1 and 4. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the reaction of N,N-diethylaniline with nitrosating agents, followed by reduction and neutralization. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2,3-Diethylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3-diethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where it forms a sigma-bond with an electrophile, generating a positively charged intermediate. This intermediate can then undergo further reactions, leading to the formation of substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diethylbenzene-1,4-diamine is unique due to the specific positioning of its ethyl and amine groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other isomers.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,3-diethylbenzene-1,4-diamine

InChI

InChI=1S/C10H16N2/c1-3-7-8(4-2)10(12)6-5-9(7)11/h5-6H,3-4,11-12H2,1-2H3

InChI Key

ABQQPHFTJYCSIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1CC)N)N

Origin of Product

United States

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